Welcome to the BenchChem Online Store!
molecular formula C10H9IN2O2 B8425380 3-(3-Iodobenzyl)imidazolidine-2,4-dione

3-(3-Iodobenzyl)imidazolidine-2,4-dione

Cat. No. B8425380
M. Wt: 316.09 g/mol
InChI Key: XQLIDEWAZZWUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07144908B2

Procedure details

A solution of ethyl N-{[(3-iodobenzyl)amino]carbonyl}glycinate (7.6 g) in MeOH (40 ml) was treated with aqueous 2M NaOH (21.2 ml) and stirred under nitrogen at 20° C. The mixture crushed out instantly and was quenched by adding aqueous 2M HCl (22 ml). The residue was filtered to give the title compound (4.4 g) LCMS=2.73 min.
Name
ethyl N-{[(3-iodobenzyl)amino]carbonyl}glycinate
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
21.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][NH:6][C:7]([NH:9][CH2:10][C:11](OCC)=[O:12])=[O:8].[OH-].[Na+]>CO>[I:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][N:6]1[C:11](=[O:12])[CH2:10][NH:9][C:7]1=[O:8] |f:1.2|

Inputs

Step One
Name
ethyl N-{[(3-iodobenzyl)amino]carbonyl}glycinate
Quantity
7.6 g
Type
reactant
Smiles
IC=1C=C(CNC(=O)NCC(=O)OCC)C=CC1
Name
Quantity
21.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture crushed out instantly and
CUSTOM
Type
CUSTOM
Details
was quenched
ADDITION
Type
ADDITION
Details
by adding aqueous 2M HCl (22 ml)
FILTRATION
Type
FILTRATION
Details
The residue was filtered

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(CN2C(NCC2=O)=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.